N-(2,6-Dimethylphenyl)-4-fluorobenzamide

Description

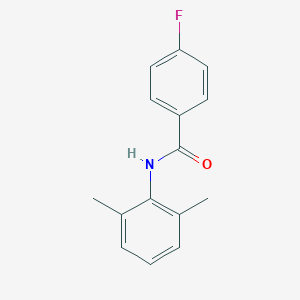

N-(2,6-Dimethylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring. This structural motif is common in pharmaceuticals and agrochemicals due to the balance of steric and electronic properties imparted by the substituents.

Properties

CAS No. |

117805-18-2 |

|---|---|

Molecular Formula |

C15H14FNO |

Molecular Weight |

243.28g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C15H14FNO/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

PPHAWSMBIZATSI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Impacts

- Fluoro vs. The methyl group increases lipophilicity (logP), which may improve membrane permeability but reduce solubility .

- Fluoro vs. Chloro : Chloro substituents (e.g., in 4-chloro analogs) exert stronger electron-withdrawing effects, which could enhance reactivity in nucleophilic aromatic substitution but increase molecular weight and toxicity risks .

- Fluoro vs. Amino: The amino group in LY201116 enables hydrogen bonding, critical for its anticonvulsant efficacy. In contrast, the fluorine atom offers metabolic resistance due to its low polarizability and strong C-F bond .

Pharmacological and Toxicological Profiles

- Anticonvulsant Activity: LY201116, a de-fluorinated metabolite of DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide), exhibits potent anticonvulsant effects (ED50 = 0.5 mg/kg IV). The 4-fluoro derivative may exhibit delayed activity if metabolized to LY201116, as seen with DEGA’s time-dependent potency increase .

- Agrochemical Applications : Compounds like metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) share the 2,6-dimethylphenyl group but differ in the acyl moiety. The benzamide scaffold in the target compound may favor pharmaceutical over pesticidal use due to reduced steric bulk compared to alanine derivatives .

Spectroscopic and Crystallographic Behavior

- Crystal Packing : N-(2,6-Dimethylphenyl)-4-methylbenzamide forms hydrogen-bonded dimers via N-H···O interactions, a feature likely conserved in the 4-fluoro analog. Fluorine’s smaller size may alter packing efficiency and melting points compared to bulkier substituents .

- Fluorescence: The 4-fluoro group could quench fluorescence compared to methoxy or amino substituents, as seen in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, where methoxy groups enhance emission intensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.